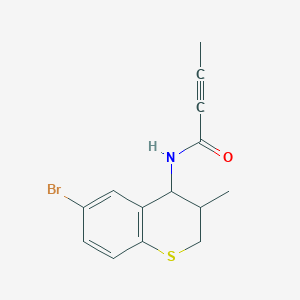

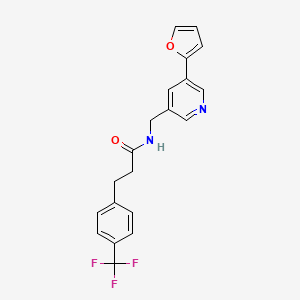

![molecular formula C18H25ClN4O2 B2500111 [(4-Isopropoxyphenyl)(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)methanon]hydrochlorid CAS No. 1189945-68-3](/img/structure/B2500111.png)

[(4-Isopropoxyphenyl)(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)methanon]hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

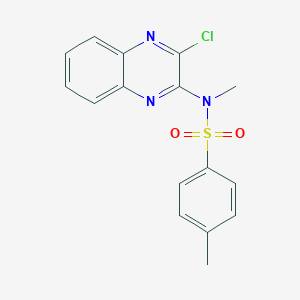

The compound "(4-isopropoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" is a synthetic molecule that appears to be designed for potential biological activity, given its structural features that include a piperazine ring, an imidazole moiety, and a phenyl group with an isopropoxy substituent. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The electrochemical synthesis described in the first paper involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles to produce arylthiobenzazoles . This method suggests that a similar electrochemical approach could potentially be applied to synthesize the target compound by modifying the starting materials and reaction conditions. The second paper discusses the synthesis of a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, which, while not directly related to the target compound, indicates a multi-step synthetic route that could be adapted for the synthesis of complex molecules with piperazine and phenyl components .

Molecular Structure Analysis

The molecular structure of the target compound likely involves a piperazine ring as a central scaffold, with the imidazole and phenyl rings providing additional points of functionalization. The presence of the isopropoxy group suggests increased lipophilicity, which could affect the compound's biological interactions. The electrochemical synthesis paper provides a mechanism that includes the formation of a p-quinone imine intermediate, which could be relevant if similar intermediates are involved in the synthesis of the target compound.

Chemical Reactions Analysis

The electrochemical synthesis paper describes a Michael addition reaction as part of the synthesis pathway. This type of reaction could also be relevant for the target compound, particularly if it undergoes further functionalization or if it is designed to interact with biological nucleophiles. The potential for such reactions would depend on the presence of electrophilic or nucleophilic sites within the molecule, which could be influenced by the piperazine and imidazole rings.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of the target compound, we can infer that the presence of the piperazine and imidazole rings, as well as the isopropoxy group, would influence its solubility, stability, and reactivity. The piperazine ring might confer flexibility to the molecule, affecting its ability to adopt different conformations. The imidazole ring could contribute to the compound's basicity and potential for hydrogen bonding. The isopropoxy group could affect the compound's hydrophobicity and membrane permeability, which are important factors in drug design.

Wissenschaftliche Forschungsanwendungen

- Imidazolderivate wurden auf ihr antimikrobielles Potenzial, einschließlich ihrer antituberkulösen Aktivität, untersucht . So zeigte beispielsweise die Verbindung 3-(4-((1-(4-Brom-3-(trifluormethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazol signifikante antituberkulöse Wirkungen.

Antituberkulöse Aktivität

Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in verschiedenen Bereichen ist, aber weitere Forschung ist erforderlich, um ihr volles Potenzial zu erschließen. Forscher sollten ihre pharmakologischen Aktivitäten, Wirkmechanismen und Sicherheitsprofile untersuchen, um ihre Vorteile effektiv zu nutzen. .

Zukünftige Richtungen

Wirkmechanismus

Imidazoles

are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Eigenschaften

IUPAC Name |

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2.ClH/c1-14(2)24-16-6-4-15(5-7-16)17(23)21-10-12-22(13-11-21)18-19-8-9-20(18)3;/h4-9,14H,10-13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGUZHRJSAKBME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

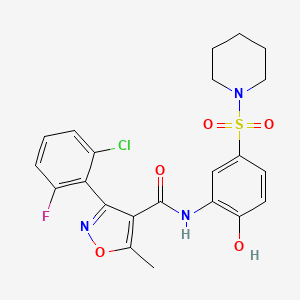

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide](/img/structure/B2500028.png)

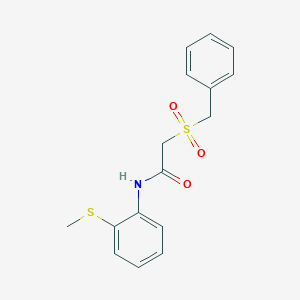

![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)

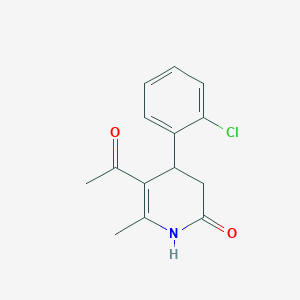

![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)

![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)

![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)